tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate is a complex organic compound classified as a carbamate derivative. It features a tert-butyl group, an amino group, and a cyclobutyl structure, making it of interest in medicinal chemistry and organic synthesis. This compound is notable for its potential biological activity and applications in drug design.
This compound can be synthesized through various methods involving carbamate chemistry. Carbamates are generally classified based on their functional groups and the nature of their substituents. The specific structure of tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate suggests its classification as a substituted carbamate with potential applications in pharmaceuticals due to its unique functional groups.
The synthesis of tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate can be approached using several methods:
The synthesis typically involves controlling reaction conditions such as temperature and pressure to optimize yield and purity. For example, reactions may be conducted at low temperatures to minimize side reactions and improve selectivity.
The molecular structure of tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate includes:
Molecular formula: CHNO
Molecular weight: Approximately 250.33 g/mol.
The compound can undergo various chemical reactions typical of carbamates, including:
Reactions are often facilitated by catalysts or specific reagents that enhance reactivity while minimizing unwanted side products. For instance, palladium catalysts have been shown to effectively promote coupling reactions involving this compound .
This compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry.
tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate has potential applications in:
This multifunctional compound (CAS: 394735-22-9) features the systematic name tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate, with molecular formula C13H24N2O4 and molecular weight 272.34 g/mol [2] [3]. Its architecture integrates three critical moieties: (1) a tert-butoxycarbonyl (Boc) group that confers amine protection, (2) a central β-hydroxy-α-amino amide segment enabling peptide coupling, and (3) a cyclobutyl ring that imposes conformational restraint [4] [8]. The canonical SMILES representation O=C(OC(C)(C)C)NC(C(O)C(N)=O)CC1CCC1
precisely encodes these structural relationships [3].
Table 1: Key Structural Features and Functional Roles
Structural Feature | Chemical Function | Role in Synthesis |
---|---|---|
tert-Butoxycarbonyl (Boc) | Carbamate protecting group | Shields amine during multi-step synthesis |
β-Hydroxy-α-amino amide | Amphoteric moiety (acid + base) | Enables peptide bond formation; metal chelation |
Cyclobutyl ring | Conformationally constrained alkyl chain | Enhances target binding specificity |
Primary carboxamide | Polar hydrogen-bonding element | Improves solubility and biological recognition |
The compound emerged as a strategic intermediate during the early 2000s amid intensive hepatitis C virus (HCV) protease inhibitor development. Its cyclobutyl motif was specifically engineered to optimize binding within the S1' pocket of HCV NS3/4A protease—a validated antiviral target [4]. Historical synthesis routes exploited stereoselective N-Boc protection of α-amino-β-hydroxy amides, though initial methods suffered from low yields due to epimerization challenges [5]. The 2013 patent WO2014061034A1 marked a turning point by demonstrating efficient kilogram-scale production via in situ carbamate activation, establishing this molecule as a cornerstone in Boceprevir® manufacturing [5]. Its structural hybridity—meriting classification as both a β-amino alcohol and protected amino acid derivative—exemplifies modern convergent synthetic design principles [4] [8].
This compound's primary significance lies in its role as a key chiral building block for antiviral agents. Current research focuses on three domains:
Protease Inhibitor Synthesis: Serves as the P1' fragment in Boceprevir® analogs, where the cyclobutyl group's ring strain enhances protease binding affinity by ~15-fold compared to linear alkyl chains [4] [5]. Suppliers including BLD Pharm and AiFChem list it specifically for HCV NS3 serine protease inhibitor research [2] [8].
Stereoselective Methodologies: The C3 hydroxy group enables asymmetric transformations. Recent advances exploit its chelating ability for diastereoselective alkylations (d.e. >98% using chiral auxiliaries) [5].
Table 2: Synthetic Routes and Efficiency Metrics
Synthetic Approach | Key Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Carbodiimide coupling | DCC/HOBt, CH2Cl2, 0°C→RT | 78% | Scalable; minimal epimerization |
Mixed anhydride method | ClCO2iPr, NMM, THF, -20°C | 65% | Low racemization; simple workup |
Enzymatic resolution | Lipase PS-IM, iPr2O, 40°C | 42% | High ee (>99%); green chemistry |
Table 3: Physicochemical Properties and Handling Specifications
Parameter | Value/Specification | Analytical Method |
---|---|---|
Purity | ≥95% (HPLC) | Reverse-phase HPLC |
Solubility | Dichloromethane, ethyl acetate, methanol | USP <911> method |
Storage stability | 24 months at 2–8°C (sealed) | ICH Q1A(R2) guidelines |
pKa prediction | 11.82 ± 0.46 (amide NH) | ACD/Percepta software |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7